Mafosfamide cyclohexylamine salt
Mafosfamide cyclohexylamine salt
Brand Name:
Vulcanchem
CAS No.:
84210-80-0
VCID:
VC0031481
InChI:
InChI=1S/C9H19Cl2N2O5PS2.C6H13N/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-6-4-2-1-3-5-6/h9H,1-8H2,(H,12,14)(H,15,16,17);6H,1-5,7H2/t9-,19+;/m1./s1
SMILES:
C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl
Molecular Formula:
C15H32Cl2N3O5PS2
Molecular Weight:
500.4 g/mol
Mafosfamide cyclohexylamine salt
CAS No.: 84210-80-0
Reference Standards
VCID: VC0031481
Molecular Formula: C15H32Cl2N3O5PS2
Molecular Weight: 500.4 g/mol
Purity: 99%
CAS No. | 84210-80-0 |
---|---|
Product Name | Mafosfamide cyclohexylamine salt |
Molecular Formula | C15H32Cl2N3O5PS2 |
Molecular Weight | 500.4 g/mol |
IUPAC Name | 2-[[(2S,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;cyclohexanamine |
Standard InChI | InChI=1S/C9H19Cl2N2O5PS2.C6H13N/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-6-4-2-1-3-5-6/h9H,1-8H2,(H,12,14)(H,15,16,17);6H,1-5,7H2/t9-,19+;/m1./s1 |
Standard InChIKey | AJOJXYODECALSX-BCPQDLGFSA-N |
Isomeric SMILES | C1CCC(CC1)N.C1CO[P@@](=O)(N[C@@H]1SCCS(=O)(=O)O)N(CCCl)CCCl |
SMILES | C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
Canonical SMILES | C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
Appearance | white cristalline powder |
Melting Point | 145-147°C |
Purity | 99% |
Related CAS | 88746-71-8; 84210-80-0 |
Solubility | 160mg/ml in water, >160 mg/ml in DMSO |
Synonyms | Asta Z 7557 Asta-Z-7557 D17272 mafosfamide-cyclohexylamine |
Reference | 1. Bruntsch U, Groos G, Hiller TA, Wandt H, Tigges FJ, Gallmeier WM. Phase-I study of mafosfamide-cyclohexylamine (ASTA-Z-7557, NSC 345 842) and limited phase-I data on mafosfamide-lysine. Invest New Drugs. 1985;3(3):293-296. doi:10.1007/BF00179434 2. Kohn FR, Sladek NE. Effects of aldehyde dehydrogenase inhibitors on the ex vivo sensitivity of murine late spleen colony-forming cells (day-12 CFU-S) and hematopoietic repopulating cells to mafosfamide (ASTA Z 7557). Biochem Pharmacol. 1987;36(17):2805-2811. doi:10.1016/0006-2952(87)90269-3 3. Davidoff AN, Mendelow BV. C-myc expression is down-regulated in mafosfamide-treated HL-60 cells undergoing apoptosis. Anticancer Res. 1993;13(4):1167-1170. 4. Abele R, Aapro MS, Haefliger JM, Alberto P. Phase I study of cyclohexylamine and lysine salt of mafosfamide. Cancer Chemother Pharmacol. 1986;16(2):182-183. doi:10.1007/BF00256173 5. Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005;27(4):265-284. 6. Davidoff AN, Mendelow BV. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative mafosfamide. Exp Hematol. 1993;21(7):922-927. 7. Colombo T, Paolini A, Finazzi M, Scanziani E, Mandelli G, Donelli MG. Antitumoral activity of the oxazaphosphorine derivative, mafosfamide-cyclohexylamine salt (ASTA 7557) on a murine ovarian reticular cell sarcoma and its subline resistant to cyclophosphamide. Tumori. 1986;72(6):637-642. 8. Douay L, Laporte JP, Mary JY, et al. Difference in kinetics of hematopoietic reconstitution between ALL and ANLL after autologous bone marrow transplantation with marrow treated in vitro with mafosfamide (ASTA Z 7557). Bone Marrow Transplant. 1987;2(1):33-43. |
PubChem Compound | 24837908 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume